molecular formula C13H14N2O3 B12643209 Benzyl 5-cyano-2-(hydroxyimino)pentanoate CAS No. 91807-24-8

Benzyl 5-cyano-2-(hydroxyimino)pentanoate

Cat. No.: B12643209
CAS No.: 91807-24-8
M. Wt: 246.26 g/mol
InChI Key: FLXVDHAITYCIPW-QINSGFPZSA-N
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Description

Benzyl 5-cyano-2-(hydroxyimino)pentanoate is an organic compound with the molecular formula C13H13NO3 It is known for its unique structure, which includes a benzyl group, a cyano group, and a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-cyano-2-(hydroxyimino)pentanoate typically involves the reaction of benzyl bromide with 5-cyano-2-(hydroxyimino)pentanoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-cyano-2-(hydroxyimino)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 5-cyano-2-(hydroxyimino)pentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Benzyl 5-cyano-2-(hydroxyimino)pentanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 5-cyano-2-(hydroxyimino)pentanoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its benzyl group provides additional stability and lipophilicity compared to similar compounds .

Properties

CAS No.

91807-24-8

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

benzyl (2Z)-5-cyano-2-hydroxyiminopentanoate

InChI

InChI=1S/C13H14N2O3/c14-9-5-4-8-12(15-17)13(16)18-10-11-6-2-1-3-7-11/h1-3,6-7,17H,4-5,8,10H2/b15-12-

InChI Key

FLXVDHAITYCIPW-QINSGFPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C(=N\O)/CCCC#N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(=NO)CCCC#N

Origin of Product

United States

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